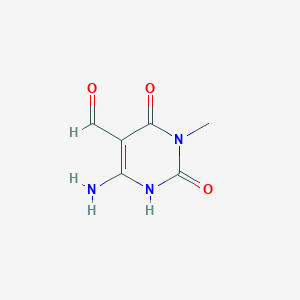

3-Methyl-5-formyl-6-aminouracil

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

6-amino-3-methyl-2,4-dioxo-1H-pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C6H7N3O3/c1-9-5(11)3(2-10)4(7)8-6(9)12/h2H,7H2,1H3,(H,8,12) |

InChI Key |

QCLVNHHKYGDNMU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)C=O |

Synonyms |

6-amino-3-methyluracil-5-carbaldehyde |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 5 Formyl 6 Aminouracil and Its Derivatives

Classical Synthetic Routes

Traditional synthetic approaches often involve sequential reactions, including condensation, substitution, and functional group transformations, starting from simple pyrimidine (B1678525) precursors.

Condensation reactions are a cornerstone in the synthesis of 5-substituted-6-aminouracil derivatives. A prominent strategy involves the reaction of 5,6-diaminouracil (B14702) precursors with carboxylic acids or their derivatives. Recently, a highly efficient and rapid method for the synthesis of 6-amino-5-carboxamidouracils, which are structurally related to the target formyl compound, has been developed using the coupling agent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). frontiersin.orgnih.gov

In this method, a 5,6-diaminouracil derivative is condensed with a variety of carboxylic acids in the presence of COMU and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). frontiersin.org The reaction is notable for its speed, often completing within 5 to 10 minutes at room temperature, and for its high regioselectivity, exclusively yielding the 5-carboxamido product. frontiersin.orgnih.gov The desired product typically precipitates directly from the reaction mixture upon the addition of water, resulting in high isolated yields. frontiersin.org This approach avoids the need for hazardous chlorinating agents and showcases a modern refinement of classical condensation chemistry. frontiersin.orgnih.gov

Table 1: Examples of 6-Amino-5-carboxamidouracil Synthesis via COMU-mediated Condensation frontiersin.orgnih.gov

| Diaminouracil Precursor | Carboxylic Acid | Product | Yield |

|---|---|---|---|

| 1,3-Dipropyl-5,6-diaminouracil | 4-Methoxybenzoic acid | N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methoxy-benzamide | 87% |

| 1-Methyl-5,6-diaminouracil | Benzoic acid | N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 78% |

| 3-Ethyl-5,6-diaminouracil | 3-Phenylpropanoic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide | 90% |

| 5,6-Diaminouracil | (E)-3-(3-Methoxyphenyl)acrylic acid | (E)-N-(6-amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)acrylamide | 83% |

Nucleophilic substitution is frequently employed to build the core structure of 6-aminouracils. A common route begins with a uracil (B121893) derivative bearing a leaving group, such as a halogen, at the 6-position. For instance, the synthesis of various xanthine (B1682287) derivatives, which are bicyclic structures derived from uracil, often starts with 1-substituted-6-chlorouracils. researchgate.net

The chlorine atom at the C6 position is susceptible to nucleophilic attack by a primary amine (e.g., methylamine). researchgate.net This substitution reaction effectively installs the required 6-amino group. The resulting 6-aminouracil (B15529) derivative can then undergo further modifications, such as nitrosation at the 5-position, followed by reduction to a 5,6-diamino intermediate, and subsequent formylation and cyclization to yield the final product. researchgate.net This step-wise approach, where the key amino functionality is introduced via nucleophilic substitution, is a hallmark of classical heterocyclic synthesis. researchgate.net

The direct introduction of a formyl group at the C5 position of a diaminouracil precursor is the most direct route to the target compound. One established method involves the Vilsmeier-Haack reaction. The formylation of 6-aminouracil using the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yields 6-aminouracil-5-carbaldehyde. researchgate.net The reaction is typically performed in a heterogeneous system due to the low solubility of the aminouracil substrate in DMF, with heating to around 90-100°C. researchgate.net The product is identified by the appearance of a formyl proton signal in its ¹H NMR spectrum. researchgate.net

Another specific process for the production of 3-methyl-4-amino-5-formylaminouracil, a related intermediate, starts from 3-methyl-4,5-diaminouracil. google.com In this industrial method, the diaminouracil, along with byproducts from its preceding synthesis, is dissolved by introducing sulfur dioxide. After separating insoluble residues, the resulting sulfite-containing solution is treated with formic acid while heating. This step simultaneously expels the sulfur dioxide and effects the formylation, causing the desired product to separate from the solution in high purity. google.com This method is designed to be environmentally friendly by allowing the recycling of the released sulfur dioxide. google.com

Halogenated pyrimidines are versatile intermediates in the synthesis of uracil derivatives. As mentioned previously, 1-substituted-6-chlorouracils serve as excellent starting materials. researchgate.net The treatment of 1-methyl-6-chlorouracil with a primary amine, such as methylamine (B109427) or N-methylbenzylamine, leads to the formation of the corresponding 6-amino compounds in good yield. researchgate.net

This 6-amino derivative is then activated at the C5 position for further functionalization. A typical sequence involves nitrosation with sodium nitrite (B80452) to introduce a nitroso group at C5, which is subsequently reduced to an amino group. This 5,6-diamino intermediate is then formylated and cyclized to generate bicyclic systems like xanthines. researchgate.net The initial use of a halogenated uracil provides a reliable and well-established entry point into this class of compounds, demonstrating the utility of halogenated intermediates in classical synthetic schemes. researchgate.net Similarly, 5-bromouracil (B15302) can be used as a starting point for substitutions at the 5-position. nih.gov

Modern and Efficient Synthetic Protocols

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, particularly for the synthesis of complex heterocyclic systems from simple precursors like aminouracils.

Multicomponent reactions, which combine three or more reactants in a single synthetic operation, are highly effective for synthesizing derivatives of 6-aminouracil. researchgate.netsemanticscholar.org These reactions are prized for their high atom economy and ability to construct complex molecular frameworks in one pot. researchgate.net 6-Aminouracil and its N-substituted derivatives are frequently used as key building blocks in MCRs to create a wide array of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. researchgate.neteurekaselect.com

A common MCR pathway involves the condensation of a 6-aminouracil derivative, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or cyanoacetamide. researchgate.netsemanticscholar.org These reactions can be catalyzed by various agents, including organocatalysts or nanoparticles, and can sometimes be promoted by alternative energy sources like ultrasonic irradiation. semanticscholar.org The versatility of this approach allows for the generation of diverse libraries of fused uracil derivatives by simply varying the starting components. researchgate.netresearchgate.net While these reactions typically lead to fused ring systems rather than the simple 5-formyl derivative, they exemplify modern strategies for elaborating the 6-aminouracil scaffold into more complex, biologically relevant molecules. researchgate.neteurekaselect.com

Table 2: Representative Multicomponent Synthesis of a Pyrido[2,3-d]pyrimidine Derivative semanticscholar.org

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 6-Aminouracil | Aromatic Aldehyde | Cyanoacetamide | DMAP, DMF, Ultrasonic Irradiation | Pyrido[2,3-d]pyrimidine derivative |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org In the context of uracil derivatives, while direct participation of the uracil ring as the 1,3-dipole is less common, functional groups attached to the uracil ring can act as or be converted into 1,3-dipoles.

For example, azides can be introduced onto a uracil scaffold, which can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a triazole ring. youtube.com Similarly, nitrile oxides can react with alkynes to form isoxazoles. youtube.com These reactions provide a versatile method for attaching five-membered heterocyclic rings to the pyrimidine core, expanding its structural diversity. The development of green protocols for these reactions, using solvents like water or ionic liquids, has also been an area of focus. frontiersin.org

Catalyst-Free and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. This includes catalyst-free reactions and the use of green solvents like water or polyethylene (B3416737) glycol (PEG).

Several synthetic routes for pyrimidine derivatives and fused systems have been adapted to be catalyst-free. For instance, the synthesis of pyrimidine-fused heterocyclic derivatives has been demonstrated in a water-ethanol mixture at 60 °C without any catalyst. researchgate.net Similarly, some multicomponent reactions involving 6-aminouracil can proceed under solvent-free conditions, often assisted by microwave irradiation, to produce high yields of products like spiro pyridodipyrimidines. researchgate.net The synthesis of tri- and tetrasubstituted pyrimidine derivatives via the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals can also proceed under catalyst- and solvent-free conditions. mdpi.com

The use of water as a solvent is particularly attractive for its low cost, non-toxicity, and non-flammability. Reactions such as the three-component synthesis of pyridodipyrimidines from aryl aldehydes, 6-aminouracils, and barbituric acids have been successfully carried out in water, sometimes with a catalytic amount of an acid like p-TSA. nih.gov Graphite oxide has also been explored as a recyclable, metal-free carbocatalyst for the synthesis of pyrimidine derivatives under solvent-free conditions, which is advantageous for pharmaceutical applications where metal contamination is a concern. acs.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Reaction Type | Conventional Method | Green/Catalyst-Free Approach | Advantages of Green Approach | Reference |

| Pyrimidine-fused heterocycles | Organic solvents, catalysts | Water-ethanol (1:1 v/v), 60 °C, catalyst-free | Reduced use of hazardous solvents, milder conditions | researchgate.net |

| Spiro pyridodipyrimidines | Organic solvents (e.g., ethanol/DMSO) | Solvent-free, microwave irradiation | Shorter reaction times, high efficiency, no solvent waste | researchgate.net |

| Pyridodipyrimidines | Organic solvents, various catalysts | Water, p-TSA catalyst | Use of environmentally benign solvent | nih.gov |

| Pyrimidine Derivatives | Classical catalysts (e.g., Lewis acids) | Graphite oxide, solvent-free | Recyclable, metal-free catalyst, no solvent | acs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.combenthamdirect.comeurekaselect.com This technology has been widely applied to the synthesis of pyrimidine derivatives and their fused analogs.

The Biginelli reaction, a three-component condensation to form dihydropyrimidines, is a classic example that benefits significantly from microwave irradiation, allowing for rapid, high-yield synthesis. tandfonline.com Similarly, the synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracil, aromatic aldehydes, and malononitrile is efficiently promoted by microwaves. nih.gov

Solvent-free microwave-assisted reactions are particularly noteworthy from a green chemistry perspective. The reaction of 1,3-dimethyl-6-aminouracil with isatin (B1672199) derivatives, ninhydrin, or acenaphthoquinone to form spiro pyridodipyrimidines proceeds in high yield in just a few minutes under microwave irradiation without any solvent. researchgate.net The synthesis of imidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones also shows significantly improved yields and reduced reaction times under microwave heating compared to conventional methods. nih.govrsc.org These examples highlight the power of microwave technology to drive reactions to completion efficiently, often under milder and more environmentally friendly conditions. nanobioletters.comnih.govresearchgate.net

Derivatization and Targeted Structural Modifications

The strategic derivatization of 3-Methyl-5-formyl-6-aminouracil and related uracil compounds involves several key reaction types, including alkylation, acylation, oxidation, and deformylation. These modifications can alter the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

Alkylation and Acylation Reactions

The enamine-like character of 6-aminouracils renders the C5 position susceptible to electrophilic attack. juniperpublishers.com This reactivity facilitates Michael addition reactions, a key strategy for alkylation. For instance, the reaction of 6-aminouracils with electron-deficient alkenes like nitrostyrene (B7858105) results in the formation of 5-alkylated uracil derivatives. juniperpublishers.com This proceeds through the addition of the C5 carbon of the uracil to the double bond of the nitrostyrene.

Acylation reactions typically target either the C5 position or the exocyclic 6-amino group, with the outcome often depending on the specific substrate and reaction conditions. juniperpublishers.comacs.org Treatment of 1,3-disubstituted-6-aminouracils with reagents like dimethyl acetylenedicarboxylate (B1228247) or acetic anhydride (B1165640) can lead to C5-acylation. acs.org However, in the absence of a substituent at the N1 position, acylation tends to occur at the 6-amino group, yielding 6-acetamido derivatives. acs.org This dual reactivity highlights the nuanced control required to achieve selective modification. For example, the interaction of 6-aminouracil with oxalic ether under certain conditions led to acylation at the C5 position. juniperpublishers.com

Oxidation Reaction Pathways

The C5-C6 double bond of the uracil ring is a primary site for oxidative modification. Studies on related compounds such as 5-amino-6-methyluracil demonstrate that this scaffold is susceptible to oxidation by radical species. The reaction with peroxyl radicals, for example, can proceed via a nonbranched chain reaction mechanism. This process can lead to the formation of hydroxylated derivatives, such as dihydro-5,5,6-trihydroxypyrimidine-2,4-dione, indicating that the pyrimidine ring can be opened and further functionalized through oxidative pathways.

Deformylation Reaction Strategies for 5-Formyl Uracils

The removal of the formyl group from the C5 position is a significant transformation, converting the aldehyde back into a simpler uracil structure. An efficient method for this deformylation involves the reaction of 5-formyl-6-substituted uracils with an active methylene compound, such as 1-phenyl-3-methyl-5-pyrazolone, in the presence of a base catalyst. acs.org

The proposed mechanism for this reaction begins with a Knoevenagel condensation between the 5-formyluracil (B14596) and the pyrazolone (B3327878). acs.org This is followed by a Michael addition of a second pyrazolone molecule to the newly formed double bond. Subsequently, the substituted uracil moiety is eliminated as a good leaving group, resulting in the deformylated uracil and 4,4′-methylidenebis(1-phenyl-3-methyl-5-pyrazolone). acs.org This strategy has proven effective for a range of 6-substituted 5-formyluracils, yielding the deformylated products in excellent yields. acs.org While studied on the related nucleoside 5-formyl-deoxycytidine, bisulfite has also been shown to induce deformylation through nucleophilic attack at the C6 position, suggesting another potential chemical strategy.

| Entry | R1 | R2 | R3 | Product | Reaction Time (min) | Yield (%) |

| 1 | OH | Me | Me | 3a | 30 | 80 |

| 2 | Cl | Me | Me | 3b | 30 | 75 |

| 3 | Me | Me | Me | 3c | 150 | 80 |

| 4 | OH | H | Me | 3g | 40 | 70 |

| 5 | Cl | H | Me | 3h | 40 | 70 |

| Table 1: Deformylation of various 6-substituted 5-formyluracils (1) to their corresponding deformylated uracils (3) using 1-phenyl-3-methyl-5-pyrazolone. Data sourced from research findings. acs.org |

Synthesis of Acetylated Derivatives

Acetylation of uracil derivatives can occur at various positions, primarily the exocyclic amino groups. Research on the acylation of 6-aminouracils shows that reaction conditions and substitution patterns on the uracil ring dictate the site of acetylation. acs.org When 1,3-dimethyl-6-aminouracil is treated with refluxing acetic anhydride, the 5-acetyl derivative is the sole product isolated. acs.org Conversely, for 6-aminouracil lacking an N1-substituent, the reaction favors the formation of the 6-acetamido derivative. acs.org

A related compound, 5-acetylamino-6-formylamino-3-methyluracil (B14576), has been identified as a metabolite of caffeine (B1668208). nih.gov This structure, confirmed by chemical synthesis, demonstrates the biological relevance of uracils bearing both acetyl and formyl functionalities on adjacent amino groups. nih.gov The synthesis and reactivity of such compounds are of interest, as this metabolite was found to be unstable under basic conditions, leading to a deformylated product, 5-acetylamino-6-amino-3-methyluracil (B11769). nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 5 Formyl 6 Aminouracil

General Reactivity Patterns

The reactivity of 3-Methyl-5-formyl-6-aminouracil is characterized by the presence of both electron-rich and electron-deficient centers, allowing it to participate in a wide range of chemical transformations.

The 6-amino group and the uracil (B121893) ring itself impart nucleophilic character to the molecule. The amino group can readily react with electrophiles, while the C5 position of the uracil ring is susceptible to attack by electrophilic reagents, a common feature of 6-aminouracils. juniperpublishers.com This reactivity is harnessed in various synthetic applications. For instance, the reaction of 6-aminouracils with maleimide (B117702) in acetic acid demonstrates the nucleophilic nature of the C5 carbon, leading to a Michael addition. juniperpublishers.com

Conversely, the formyl group at the C5 position introduces an electrophilic site. This aldehyde functionality can undergo reactions with nucleophiles. The pyrimidine (B1678525) ring also contains electrophilic centers, particularly the carbonyl carbons at C2 and C4. The presence of both nucleophilic and electrophilic sites within the same molecule allows for its participation in diverse chemical reactions. researchgate.net

A summary of the primary nucleophilic and electrophilic sites in this compound is presented below:

| Site | Type | Description |

| 6-Amino Group | Nucleophilic | The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. |

| C5 Position | Nucleophilic | The enamine-like character of the C5-C6 bond makes this carbon atom susceptible to electrophilic attack. |

| Formyl Group | Electrophilic | The carbonyl carbon of the aldehyde is electron-deficient and reacts with nucleophiles. |

| C2 and C4 Carbonyls | Electrophilic | The carbonyl carbons of the uracil ring are electrophilic centers. |

In the presence of acid, this compound can undergo a variety of transformations. Acid catalysis can activate the formyl group, making it more susceptible to nucleophilic attack. For example, the reaction of 6-aminouracil (B15529) derivatives with maleic anhydride (B1165640) under acidic conditions proceeds regiospecifically to form bicyclic products. juniperpublishers.com This highlights the role of acid in directing the course of the reaction.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the synthesis of desired products.

While specific studies on hydrogen abstraction from this compound are not extensively documented, research on related aminouracil derivatives provides valuable insights. Theoretical studies using density functional theory (DFT) have been employed to investigate hydrogen abstraction reactions in nucleosides like uridine, which contains the uracil moiety. nih.gov These studies help in understanding the relative ease of abstraction from different positions within the molecule. Such computational approaches could be applied to this compound to predict the most likely sites for radical attack and to elucidate the mechanisms of its antioxidant or radical-scavenging activities.

This compound is a key precursor in the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and other related structures. researchgate.net The formation of these bicyclic and tricyclic compounds often involves intramolecular cyclization reactions.

For example, the synthesis of xanthine (B1682287) derivatives can be achieved through the formylation of 6-aminouracil derivatives, followed by cyclization. researchgate.net The reaction of 6-aminouracils with various reagents can lead to the formation of fused ring systems through a sequence of reactions that may include condensation, Michael addition, and subsequent cyclization. juniperpublishers.comresearchgate.net The formyl group in this compound can participate in these cyclization cascades, often after an initial reaction at the amino group or the C5 position.

Tautomerism plays a significant role in the reactivity of this compound. The molecule can exist in several tautomeric forms, including amino-imino and keto-enol forms. The relative stability of these tautomers can be influenced by factors such as the solvent and pH. researchgate.net

Theoretical studies have shown that for 6-amino-5-formyluracil derivatives, the amino-formyl-keto tautomer is prevalent, but it possesses a strong imino character. researchgate.net The specific tautomeric form present under reaction conditions can dictate the reaction pathway. For instance, the nucleophilicity of the ring nitrogens and the exocyclic amino group can be altered depending on the dominant tautomer, thereby influencing the outcome of reactions with electrophiles. The tautomeric equilibrium can also affect the propensity for cyclization reactions.

Interactions with Specific Reagents and Chemical Environments

The unique structural features of this compound lead to specific interactions with a variety of chemical reagents and in different reaction environments. These interactions are pivotal for the construction of more complex molecular architectures, particularly fused pyrimidine systems.

Reactions with Metal Carbene Complexes

While direct studies on the reaction of this compound with metal carbene complexes are not extensively documented in publicly available literature, the reactivity of related N-heterocyclic carbene (NHC) complexes with various organic substrates provides a basis for predicting potential interactions. NHCs are known to be excellent ligands for transition metals, forming stable complexes that can catalyze a wide array of organic transformations. rsc.orgyoutube.com

Fischer-type carbene complexes, which feature a metal center in a low oxidation state and an electrophilic carbene carbon, could potentially react with the nucleophilic sites of this compound. youtube.com The amino group or the electron-rich C5 position of the uracil ring could act as nucleophiles, attacking the carbene carbon. Conversely, Schrock-type carbenes, with their nucleophilic carbene carbon, are less likely to react directly with the aminouracil ring but could potentially interact with the electrophilic formyl group.

Given the prevalence of metal-catalyzed reactions in organic synthesis, it is conceivable that metal carbene complexes could be employed to mediate cyclization or cross-coupling reactions involving this compound. For instance, a rhodium or palladium carbene complex might facilitate intramolecular C-H activation or other coupling reactions, leading to the formation of novel fused heterocyclic systems. However, without specific experimental data, these remain plausible yet unconfirmed reaction pathways.

Reactions Involving Sulfur Compounds

The reactivity of this compound with sulfur-containing reagents is more established, primarily involving the condensation of the formyl group with active methylene (B1212753) compounds containing sulfur or direct reactions with sulfur nucleophiles. These reactions are instrumental in the synthesis of thia-analogs of biologically important molecules.

One of the key reactions is the Knoevenagel condensation of the formyl group with compounds possessing an active methylene group flanked by electron-withdrawing groups. astate.edu When the active methylene compound also contains a sulfur atom, this reaction opens a pathway to sulfur-containing heterocycles. For example, condensation with a compound like malononitrile (B47326), followed by further reaction steps involving a sulfur reagent, can lead to the formation of pyrimido[4,5-d]thiazine derivatives.

Furthermore, the formyl group can react directly with sulfur nucleophiles such as thiols or thiourea (B124793) derivatives. The reaction with thiourea or its derivatives, for instance, can lead to the formation of a pyrimidine-fused thiazole (B1198619) or pyrimidine ring, depending on the reaction conditions and the structure of the thiourea derivative. These reactions typically proceed via an initial nucleophilic attack of the sulfur atom on the formyl carbon, followed by cyclization and dehydration.

A study on the reactions of chlorpyrifos-methyl (B1668853) with various reduced sulfur species demonstrated that sulfur nucleophiles readily participate in SN2 reactions. nih.gov While a different substrate, this highlights the general nucleophilic character of sulfur compounds and their propensity to react with electrophilic centers. In the context of this compound, a sulfur nucleophile could attack the formyl carbon, initiating a variety of potential transformations.

Table 1: Potential Reactions of this compound with Sulfur Compounds

| Sulfur Reagent | Potential Reaction Type | Plausible Product Class |

| Thiourea | Condensation/Cyclization | Pyrimidothiazines, Thiazolopyrimidines |

| Substituted Thioureas | Condensation/Cyclization | Substituted Pyrimidothiazines |

| Mercaptoacetic acid | Condensation/Cyclization | Thiazolidinone-fused pyrimidines |

| Malononitrile/Sulfur | Multicomponent Reaction | Thienopyrimidines |

The synthesis of various fused heterocyclic compounds often relies on the versatile reactivity of 6-aminouracil derivatives in multicomponent reactions. researchgate.netsemanticscholar.org These reactions, which can involve sulfur-containing components, provide an efficient route to complex molecular scaffolds.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the exact placement of each proton and carbon atom can be determined. For 3-Methyl-5-formyl-6-aminouracil, both ¹H and ¹³C NMR studies are crucial for unambiguous structural assignment. The formylation of 6-aminouracils is a key reaction in the synthesis of various fused pyrimidines, making the NMR characterization of intermediates like this compound essential. researchgate.net

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule are expected. The data is typically acquired in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆).

The expected proton signals are:

N-H Protons: The protons of the amino group (-NH₂) and the imino group (-NH-) of the uracil (B121893) ring will appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature. In related 6-aminouracil (B15529) structures, these signals are often observed in the downfield region.

Formyl Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 8-10 ppm.

N-Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet.

C5-H Proton: In the absence of a substituent at the 5-position, the C5-H of the uracil ring would typically appear as a singlet. However, in the title compound, this position is occupied by the formyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | Broad singlet | s | 2H |

| -NH- (ring) | Broad singlet | s | 1H |

| -CHO | ~8.0 - 10.0 | s | 1H |

| N-CH₃ | ~3.0 - 3.5 | s | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The expected carbon signals are:

Carbonyl Carbons (C=O): The two carbonyl carbons of the uracil ring (C2 and C4) are expected to resonate at downfield chemical shifts, typically in the range of 150-170 ppm.

Formyl Carbon (-CHO): The aldehyde carbon is also highly deshielded and will appear in the downfield region, often above 180 ppm.

Ring Carbons (C5 and C6): The chemical shifts of the C5 and C6 carbons are influenced by the attached substituents. The C6 carbon, bonded to the amino group, will be more shielded than the C5 carbon, which is bonded to the electron-withdrawing formyl group.

N-Methyl Carbon (-CH₃): The carbon of the N-methyl group will appear in the upfield region of the spectrum.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~150 - 160 |

| C4 (C=O) | ~160 - 170 |

| C5 | ~100 - 110 |

| C6 | ~145 - 155 |

| -CHO | ~180 - 190 |

| N-CH₃ | ~25 - 35 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. In studies of related 6-aminouracil compounds, the vibrational bands of the amino and carbonyl groups are prominent. beilstein-journals.org

Key expected IR absorption bands include:

N-H Stretching: The amino (-NH₂) and imino (-NH-) groups will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. The amino group may show two distinct bands corresponding to symmetric and asymmetric stretching.

C-H Stretching: The stretching vibrations of the methyl and formyl C-H bonds will appear in the 2800-3100 cm⁻¹ region.

C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups in the uracil ring and the formyl group are expected in the region of 1650-1750 cm⁻¹. These are often the most intense peaks in the spectrum.

N-H Bending: The bending vibration of the amino group (scissoring) typically appears around 1600-1650 cm⁻¹.

C-N Stretching: Stretching vibrations for the C-N bonds will be present in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ / -NH- | Stretching | 3100 - 3500 |

| -CH₃ / -CHO | Stretching | 2800 - 3100 |

| C=O (ring and formyl) | Stretching | 1650 - 1750 |

| -NH₂ | Bending | 1600 - 1650 |

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For uracil and its derivatives, Raman spectra can provide detailed information about the vibrations of the pyrimidine (B1678525) ring. researchgate.net

Expected Raman shifts for this compound would include:

Ring Breathing Modes: The collective, symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum and appear in the fingerprint region.

C=O Stretching: The carbonyl stretching vibrations will also be present, though their intensities may differ from the IR spectrum.

C-N and C-C Stretching: Stretching vibrations of the various single bonds within the molecule will contribute to the spectrum in the fingerprint region.

CH₃ and NH₂ Vibrations: The various bending and rocking motions of the methyl and amino groups will also be observable.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, mass spectrometry would confirm the molecular formula and offer clues about its structure through the analysis of its fragment ions. In related 5-acetylamino-6-amino-3-methyluracil (B11769), the molecular ion peak and characteristic fragment ions are observed. biointerfaceresearch.com

The expected mass spectrometric data would include:

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule.

Fragment Ions: Common fragmentation pathways for uracil derivatives often involve the loss of small neutral molecules such as CO, HNCO, and radicals from the substituents. The fragmentation of the formyl and methyl groups would also produce characteristic ions.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula.

Detailed experimental HR-ESI-MS data for this compound were not available in the public domain based on the conducted research. This analysis would typically yield an exact mass measurement that confirms the molecular formula C₆H₇N₃O₃.

General Mass Spectrometry for Molecular Confirmation

General or nominal mass spectrometry is used to confirm the molecular weight of a compound and to study its fragmentation pattern, which provides valuable information about its structural components.

Specific experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, were not found in the performed searches. Such a spectrum would be expected to show a molecular ion [M]⁺ or protonated ion [M+H]⁺ corresponding to its molecular weight.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule, providing precise bond lengths, bond angles, and crystallographic information.

A search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.

While specific experimental results for this compound were not located, the theoretical composition can be calculated from its molecular formula, C₆H₇N₃O₃. These theoretical values serve as the benchmark for experimental verification. nih.govresearchgate.net

Table 1: Theoretical Elemental Composition of this compound This table presents the calculated theoretical percentages for Carbon, Hydrogen, and Nitrogen based on the molecular formula C₆H₇N₃O₃ (Molecular Weight: 169.14 g/mol ).

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 42.61 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.17 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 24.84 |

| Oxygen | O | 15.999 | 3 | 47.997 | 28.38 |

| Total | 169.14 | 100.00 |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) for Enthalpy Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine properties such as melting point, glass transitions, and enthalpy of transitions.

No experimental DSC data, such as melting point or enthalpy of fusion, for this compound were found in the conducted searches.

Compound Index

Computational and Theoretical Chemistry Investigations of 3 Methyl 5 Formyl 6 Aminouracil

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 3-Methyl-5-formyl-6-aminouracil. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's properties.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying uracil (B121893) and its derivatives due to its balance of accuracy and computational efficiency. DFT methods, such as the B3LYP functional combined with basis sets like 6-31G* or 6-311+G**, are employed to optimize the molecular geometry and calculate vibrational frequencies of uracil derivatives. nih.gov For this compound, DFT calculations are crucial for determining the preferred tautomeric forms and the rotational barriers of the formyl and amino groups.

Studies on related 5-substituted uracils have shown that the diketo form is generally the most stable tautomer, with energy differences of 10–20 kcal/mol compared to other forms. nih.gov DFT calculations can precisely quantify these energy differences for this compound, providing a deeper understanding of its potential role in biological systems. Furthermore, DFT is used to compute various molecular properties, including dipole moments, molecular electrostatic potentials, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for predicting the molecule's reactivity.

| Property | Calculated Value (Illustrative for a Uracil Derivative) |

| Total Energy (Hartree) | -678.123456 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

Semi-Empirical Methods (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametric Model 3), offer a faster computational alternative to DFT and ab initio methods, making them suitable for initial explorations of large molecular systems and for studying tautomeric equilibria. ntu.edu.sgnih.gov These methods utilize a simplified form of the Hartree-Fock equations and incorporate parameters derived from experimental data to approximate certain integrals. ntu.edu.sg

A significant study on 6-amino-5-formyluracils employed the PM3 method to investigate the relative stabilities of various tautomers. worldscientific.com The findings from such studies are highly relevant to this compound, suggesting that in an aqueous phase, it likely exists predominantly in its amino-formyl-keto tautomeric form with a notable imino character. worldscientific.com The PM3 method is particularly useful for screening a large number of possible tautomers and conformers to identify the most stable structures, which can then be subjected to higher-level calculations.

| Tautomer of 6-amino-5-formyluracil | Relative Energy (kcal/mol) - PM3 |

| Amino-formyl-keto | 0.00 |

| Imino-formyl-keto | +5.2 |

| Amino-enol-keto | +12.8 |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Analysis

The conformational landscape of this compound is defined by the rotation around the single bonds connecting the formyl and amino groups to the pyrimidine (B1678525) ring, as well as the orientation of the methyl group. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The study of tautomerism in 6-amino-5-formyluracils inherently involves conformational considerations, as different tautomers can also have distinct stable conformations. worldscientific.com For this compound, a key aspect of its conformational analysis is the orientation of the formyl group relative to the uracil ring. The planarity of the molecule and the potential for intramolecular hydrogen bonding between the formyl oxygen and the amino group are important factors that influence its conformational preferences. Theoretical calculations can map the potential energy surface as a function of the relevant dihedral angles, revealing the low-energy conformations.

Solvent Effect Modeling (e.g., COSMO, PCM(SMD))

The properties and behavior of this compound can be significantly influenced by its surrounding environment, particularly in a solvent. Solvent effect models are used to account for these interactions in computational calculations. The Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM), often used with the SMD (Solvation Model based on Density) parameterization, are popular choices. worldscientific.comchemicalbook.com

These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule placed in a cavity within the dielectric. A study on 6-amino-5-formyluracils utilized the COSMO model in conjunction with PM3 calculations to assess the tautomeric equilibria in an aqueous phase. worldscientific.com Such models are crucial for accurately predicting the relative stabilities of tautomers and conformers in solution, as the polarity of the solvent can preferentially stabilize more polar forms of the molecule. For this compound, these models can predict how its properties, such as dipole moment and relative tautomer energies, would change in different solvents.

| Property | Gas Phase (Illustrative) | Water (COSMO, Illustrative) |

| Relative Energy (kcal/mol) of a polar tautomer | +5.0 | +2.5 |

| Dipole Moment (Debye) | 3.5 | 4.8 |

Prediction of Molecular Interactions

The molecular interactions of this compound are governed by its distinct functional groups: the uracil core, a methyl group at the N3 position, a formyl group at C5, and an amino group at C6. These features enable a variety of non-covalent interactions, primarily hydrogen bonding and stacking interactions, which are crucial for its recognition and binding in biological systems.

Theoretical analyses of closely related molecules, such as 3- and 5-methyl-6-aminouracil, have been conducted to understand their hydrogen bonding capabilities with natural DNA bases. dntb.gov.ua These studies, often employing Density Functional Theory (DFT) at levels like BP86/TZ2P, reveal the preferred hydrogen bonding patterns and the relative contributions of electrostatic and orbital interactions to the bond strength. dntb.gov.ua For this compound, the amino group and the formyl group's carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. The uracil ring itself provides additional sites for hydrogen bonding at the N1-H and C2=O positions.

Computational methods such as DFT with basis sets like B3LYP/6-31+G(d) are commonly used to model these interactions. nih.gov Molecular Electrostatic Potential (MEP) maps, calculated using these methods, can predict the regions of the molecule that are most likely to engage in electrophilic and nucleophilic interactions, highlighting the hydrogen bond donor and acceptor sites. nih.govrsc.org The methyl group, while primarily contributing to steric effects, can also participate in weaker C-H···O interactions. Stacking interactions, driven by dispersion forces, are also significant, particularly in the context of interactions with other aromatic systems like those found in DNA or proteins.

Interactive Table: Predicted Molecular Interaction Sites of this compound

| Functional Group | Potential Interaction | Role |

| Amino Group (-NH2) | Hydrogen Bonding | Donor |

| Formyl Group (-CHO) | Hydrogen Bonding | Acceptor (Oxygen) |

| Uracil Ring (N1-H) | Hydrogen Bonding | Donor |

| Uracil Ring (C2=O) | Hydrogen Bonding | Acceptor |

| Uracil Ring (C4=O) | Hydrogen Bonding | Acceptor |

| Aromatic Ring | π-π Stacking | Stacking Partner |

| Methyl Group (-CH3) | Steric Hindrance, C-H···O | Modulator of Interaction |

Thermodynamic and Kinetic Parameter Calculations

Enthalpy and Entropy Determinations

These computational approaches involve geometry optimization followed by frequency calculations to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. The standard enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can also be employed to calculate these thermodynamic properties, though they may require empirical scaling factors for improved accuracy. nih.gov The calculated values of enthalpy and entropy are crucial for understanding the compound's stability and its behavior in chemical reactions.

Interactive Table: Representative Calculated Thermodynamic Parameters for Methylated Uracils (Analogous Compounds)

| Compound | Method | Gas-Phase ΔfH° (kJ·mol⁻¹) | Reference |

| 5,6-dimethyluracil | Experimental/G3, G4 | -376.2 ± 2.6 | umsl.edu |

| 1,3,5-trimethyluracil | Experimental/G3, G4 | -355.9 ± 3.0 | umsl.edu |

| 1,3,5,6-tetramethyluracil | Experimental/G3, G4 | -381.7 ± 2.8 | umsl.edu |

Transition State Energy Profiling

The kinetic aspects of reactions involving this compound, such as conformational changes or chemical transformations, can be investigated by profiling the transition state energies. For example, the rotation of the formyl group around the C5-C bond will have a specific rotational barrier that can be calculated. Computational studies on similar systems, like the bromination of uracil derivatives, have utilized DFT (B3LYP/6-31+G(d,p)) and higher-level ab initio methods (G3MP2) to map out the potential energy surface and identify transition state structures. acs.org

The process involves locating the transition state geometry, which is a first-order saddle point on the potential energy surface, and calculating its energy. The activation energy (Ea) of a reaction is the difference in energy between the reactants and the transition state. This provides critical information about the reaction rate. For this compound, transition state calculations could elucidate the kinetics of its synthesis, degradation, or interaction with biological targets. For instance, the reaction between aminoguanidine (B1677879) and methylglyoxal (B44143) has been studied using DFT to determine the free-energy profiles and identify the rate-determining step, which was found to have an apparent activation energy of 12.65 kcal mol⁻¹. nih.gov

Bond Dissociation Energy Calculations

Bond dissociation energy (BDE) is a fundamental measure of the strength of a chemical bond. For this compound, the BDEs of various bonds, such as the C-N bond of the amino group, the C-C bond of the formyl group, and the N-C bond of the methyl group, are important for understanding its chemical stability and potential reaction pathways, particularly those involving radical mechanisms.

Computational methods, primarily DFT, are widely used to calculate BDEs. The BDE of a bond A-B is calculated as the enthalpy change of the homolytic cleavage reaction: A-B → A• + B•. This requires accurate calculation of the enthalpies of the parent molecule and the resulting radicals. The choice of DFT functional and basis set is crucial for obtaining reliable BDE values. While specific BDE calculations for this compound are not reported in the literature, studies on similar molecules provide a framework for such investigations. For example, BDEs for various C-H, C-N, and C-C bonds in different chemical environments have been extensively tabulated and can serve as a reference.

Interactive Table: Typical Bond Dissociation Energies (BDE) for Related Bonds (in kJ/mol at 298 K)

| Bond | Example Compound | BDE (kJ/mol) |

| CH3-NH2 | Methylamine (B109427) | 331 (13) |

| C6H5-CHO | Benzaldehyde | ~356 |

| C-C (aromatic-formyl) | Toluene | ~356 |

| N-CH3 | N-methylaniline | 285 |

Note: These are general values and the actual BDEs in this compound will be influenced by the specific electronic environment of the molecule.

Electronic Structure and Reactivity Descriptors

Acidity and Basicity Constant (pKa) Predictions

The acidity and basicity of this compound, quantified by its pKa values, are critical determinants of its charge state in different pH environments, which in turn affects its solubility, membrane permeability, and interactions with biological macromolecules. The molecule has several potential protonation and deprotonation sites. The amino group is basic, while the N1-H and potentially the formyl C-H can be acidic.

Computational prediction of pKa values is a challenging but valuable endeavor. Various methods exist, often combining quantum chemical calculations of gas-phase acidities with a continuum solvation model to account for the solvent effect. DFT methods are commonly employed for the quantum chemical part. researchgate.net Theoretical studies on the acidity of substituted uracils have shown that the relative stability of the resulting anions (N1 vs. N3 deprotonation) is significantly influenced by the substituents at the C5 and C6 positions and by the solvent. nih.gov

For drug-like molecules, semiempirical quantum chemical methods have also been used to predict pKa values. peerj.comresearchgate.net These methods often rely on isodesmic reactions, where the pKa is calculated relative to a reference compound with a known pKa. The accuracy of these predictions can be in the range of 1-2 pKa units. For this compound, the electron-withdrawing formyl group at the C5 position is expected to increase the acidity of the N1-H proton compared to unsubstituted uracil.

Interactive Table: Computational Approaches for pKa Prediction

| Method | Description | Key Features |

| DFT with Continuum Solvation | Calculates gas-phase free energy of deprotonation and adds a solvation free energy correction (e.g., using PCM or SMD models). | Provides detailed electronic structure information. Accuracy depends on the functional, basis set, and solvation model. |

| Isodesmic Reactions | Calculates the free energy change for a proton exchange reaction with a reference compound of known pKa. | Can lead to cancellation of errors. The choice of a structurally similar reference is crucial. |

| Semiempirical Methods | Uses simplified quantum mechanical models (e.g., PMx, AM1) for faster calculations. | Suitable for high-throughput screening of large numbers of molecules. Generally less accurate than high-level ab initio or DFT methods. |

Tautomeric Equilibria Studies

Tautomerism is a critical aspect of the chemistry of uracil and its derivatives, as the relative stability of different tautomeric forms can significantly impact their biological activity and chemical reactivity. For this compound (also referred to in literature as 3MAFU), computational studies have been conducted to elucidate the complex tautomeric equilibria in both neutral and deprotonated states.

Theoretical calculations, such as those using the semi-empirical PM3 method combined with the Conductor-like Screening Model (COSMO) for solvation, have been employed to determine the relative stabilities of the possible tautomers of this compound. nih.gov In its neutral state, the most stable form is the amino-formyl-keto tautomer, which exhibits a strong imino character. nih.gov

Upon deprotonation, the molecule can exist in various anionic forms. The stability of these deprotonated tautomers is crucial for understanding the compound's behavior in different pH environments. Computational studies have shown that upon successive deprotonations, there is an increasing contribution from enolyzed forms. nih.gov This shift in tautomeric preference upon deprotonation leads to a growing lability of the carbonyl bonds. nih.gov The primary sites of protonation have been identified, with the order of basicity in related 6-amino-5-formyluracil derivatives being N9 > (N3 > N1) > (O8 > O4 > O2). nih.gov

The relative energies of the most stable tautomers in their neutral and deprotonated states determine the predominant species at a given pH. The table below, based on findings for related 6-amino-5-formyluracils, illustrates the general principles of how deprotonation affects tautomer stability.

Table 1: Calculated Relative Stabilities of Tautomeric Forms of 6-Amino-5-formyluracil Derivatives upon Deprotonation This table is illustrative of the general findings for the class of compounds and not specific to this compound, as detailed quantitative data for this specific molecule was not available in the search results.

| Tautomeric Form | Protonation State | Relative Energy (kcal/mol) | Predominant Character |

| Tautomer A | Neutral (Unprotonated) | 0.0 | Amino-formyl-keto |

| Tautomer B | Mono-deprotonated | Lower than other mono-anions | Growing enol character |

| Tautomer C | Di-deprotonated | Lower than other di-anions | Significant enol character |

Note: The relative energies are indicative and would require specific calculations for this compound.

Studies on N-methylated derivatives of 6-amino-5-formyluracil have shown that methylation influences the consecutive deprotonation equilibria. nih.gov For a mono-N-methyl derivative like 3MAFU, the deprotonation pathway is altered compared to the unmethylated or dimethylated analogues. nih.gov The presence of the methyl group can affect the basicity of the other protonation sites within the molecule. nih.gov While methylation at N3 prevents certain tautomers, the equilibria involving the remaining labile protons (at N1 and the exocyclic amino group) and the potential for enolization of the carbonyl groups are still present and are influenced by the electronic effects of the methyl group.

The surrounding solvent environment plays a crucial role in determining the relative stability of tautomers, as different tautomers often have different dipole moments and capacities for hydrogen bonding. The use of solvation models like COSMO in computational studies allows for the investigation of these effects. nih.gov

Mechanistic Biochemical and Molecular Interaction Research

Molecular Interactions with Biological Macromolecules (In Vitro and Computational Focus)

There is no available research data on the in vitro or computational interactions of 3-Methyl-5-formyl-6-aminouracil with biological macromolecules.

DNA Interaction Studies

No studies have been published detailing the specific interactions, binding affinity, or potential DNA-damaging or modifying effects of this compound.

Protein Interaction Studies

Information regarding the binding of this compound to specific proteins, including binding site analysis and affinity measurements, is not available in the current body of scientific literature.

Enzyme Inhibition Mechanisms (In Vitro)

There are no published in vitro studies that investigate or define any enzyme inhibitory properties of this compound. Consequently, data on its mechanism of action, inhibition constants (Ki), or IC50 values against any enzyme are non-existent.

Cellular Pathway Modulation Studies (In Vitro Focus)

In vitro studies focusing on the modulation of cellular pathways by this compound have not been reported.

Inhibition of Cell Proliferation Mechanisms (In Vitro)

No data is available from in vitro assays (e.g., MTT, BrdU) to suggest that this compound has any effect on cell proliferation. The molecular mechanisms underlying any such potential activity remain uninvestigated.

Modulation of Viral Replication Mechanisms (In Vitro)

There is no evidence in the public domain from in vitro studies to indicate that this compound can modulate viral replication cycles for any type of virus.

Antioxidant and Prooxidant Mechanisms

There is currently no specific research available detailing the antioxidant or prooxidant mechanisms of this compound.

However, studies on structurally similar uracil (B121893) derivatives provide some context. For instance, 5-amino-6-methyluracil has been identified as a promising antioxidant. mdpi.comnih.gov Research into this related compound has explored its potential to mitigate lipid peroxidation and its effects in conditions of hypoxia. mdpi.comnih.gov The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The general mechanisms by which antioxidants act include hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com

Various assays are commonly used to evaluate the antioxidant capacity of compounds, including ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, as well as electron transfer-based assays like FRAP (ferric reducing antioxidant power). mdpi.com Without experimental data for this compound, its performance in these assays and its dominant mechanism of action remain unknown.

Role in Metabolic Pathways Research (e.g., Caffeine (B1668208) Metabolism Pathways)

The direct role of this compound in metabolic pathways, including caffeine metabolism, is not well-documented in existing research. However, several structurally related compounds are known metabolites of caffeine, suggesting that uracil derivatives are central to its biotransformation.

One of the most well-studied caffeine metabolites is 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU). nih.govhmdb.caresearchgate.net AFMU is a major metabolite of caffeine in humans and its formation is a key step in the caffeine metabolic pathway. nih.govhmdb.ca It is biosynthesized from paraxanthine, a primary metabolite of caffeine, through the action of the enzyme arylamine N-acetyltransferase 2 (NAT2). nih.gov The urinary ratio of caffeine metabolites, including AFMU and another derivative, 5-acetylamino-6-amino-3-methyluracil (B11769) (AAMU), is often used to assess the activity of crucial drug-metabolizing enzymes like cytochrome P450 1A2 (CYP1A2), xanthine (B1682287) oxidase, and NAT2. hmdb.canih.gov

Another related compound identified as a caffeine metabolite is 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. Additionally, a study on 6-amino-5-formyl-methylamino-1,3-dimethyl uracil (ADMU), a caffeine metabolite in rats, investigated its cytotoxic effects. nih.gov

The structural similarities between these known caffeine metabolites and this compound are notable. The metabolic pathway of caffeine is complex and involves multiple enzymatic steps, including demethylation, oxidation, and acetylation. The presence of a formyl group and a methyl group on the uracil ring of these compounds highlights the types of biotransformations that occur. However, without direct research, the specific role and metabolic fate of this compound remain speculative.

Table of Caffeine Metabolite Analogs

| Compound Name | Role in Caffeine Metabolism | Key Enzymes Involved |

| 5-acetylamino-6-formylamino-3-methyluracil (AFMU) | Major human metabolite. nih.govhmdb.ca | Arylamine N-acetyltransferase 2 (NAT2) nih.gov |

| 5-acetylamino-6-amino-3-methyluracil (AAMU) | Major human metabolite, derived from AFMU. researchgate.nethmdb.ca | NAT2, Cytochrome P450 1A2 (CYP1A2), Xanthine Oxidase hmdb.ca |

| 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil | Identified as a caffeine metabolite. | Not specified |

| 6-amino-5-formyl-methylamino-1,3-dimethyl uracil (ADMU) | Metabolite in rats; studied for cytotoxicity. nih.gov | Not specified |

Applications in Advanced Chemical Research and Synthesis

Precursor in the Synthesis of Xanthine (B1682287) Alkaloids

3-Methyl-5-formyl-6-aminouracil serves as a key intermediate in the synthesis of various xanthine alkaloids. The general strategy for these syntheses often follows the principles of the Traube purine (B94841) synthesis, which involves the construction of a purine's imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) ring. chemistry-online.comslideshare.netyoutube.com In this context, the 6-amino and 5-formyl groups of the uracil (B121893) derivative are poised for cyclization to form the fused imidazole ring characteristic of the xanthine core.

The typical sequence involves the transformation of the 5-formyl group. This can be achieved through reductive amination or conversion to another functional group that facilitates the final ring closure. The process generally begins with a 6-aminopyrimidine, introduces a functional group at the C-5 position, modifies it to an amino or substituted amino group, and then cyclizes this 5,6-diamino intermediate with a one-carbon synthon like formic acid or formamide (B127407) to yield the purine structure. chemistry-online.comscribd.com

Theobromine (B1682246) (3,7-dimethylxanthine) synthesis can be envisioned starting from a 3-methyluracil (B189468) precursor. While many industrial syntheses start with 3-methylxanthine, google.com the construction from a pyrimidine base is a classic approach. A plausible pathway involves starting with 6-amino-3-methyluracil (B15044). This precursor would undergo formylation at the 5-position to yield this compound. The subsequent steps would involve converting the 5-formyl group into a methylamino group, followed by cyclization to form the theobromine ring system. A related patent describes the synthesis of theobromine from 1-methyl-5-formylmethylamino-6-aminouracil, highlighting the utility of formylated aminouracils in constructing the xanthine core. google.com This underscores the role of such intermediates in building the fused imidazole ring necessary for the final product.

Theophylline (B1681296) (1,3-dimethylxanthine) is structurally isomeric to theobromine. Its chemical synthesis provides a clear example of the Traube method, closely analogous to a pathway involving this compound. A well-documented synthesis of theophylline starts with 6-amino-1,3-dimethyluracil (B104193), a compound differing from 6-amino-3-methyluracil only by the presence of a methyl group at the N-1 position. chemicalbook.comgoogle.comgoogle.com

The established synthesis proceeds through the following steps:

Nitrosation: 6-amino-1,3-dimethyluracil is treated with a nitrite (B80452) source in acid to introduce a nitroso group at the 5-position, yielding 6-amino-5-nitroso-1,3-dimethyluracil. chemicalbook.comgoogle.com

Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite (B78146) or catalytic hydrogenation, to form 5,6-diamino-1,3-dimethyluracil (B14760). google.com

Cyclization: The resulting diamine is heated with a one-carbon source, such as formamide or triethyl orthoformate, to construct the imidazole ring, yielding theophylline. chemicalbook.comgoogle.com

A pathway utilizing a formyl group involves reacting the 5,6-diamino-1,3-dimethyluracil with formic acid, which first forms an intermediate, 6-amino-5-formamido-1,3-dimethyluracil, before cyclodehydration to theophylline. chemicalbook.com Therefore, this compound represents a key intermediate in the analogous synthesis of 3-methylxanthine, the direct precursor to theobromine and caffeine (B1668208).

Table 1: Key Intermediates in Xanthine Synthesis

| Precursor/Intermediate | Target Alkaloid | Key Transformation |

| 6-Amino-1,3-dimethyluracil | Theophylline | Nitrosation, reduction, cyclization |

| 5,6-Diamino-1,3-dimethyluracil | Theophylline | Cyclization with one-carbon source |

| 6-Amino-5-formamido-1,3-dimethyluracil | Theophylline | Intramolecular cyclodehydration |

| 6-Amino-3-methyluracil | Theobromine/Caffeine | Formylation, reduction, methylation, cyclization |

Caffeine (1,3,7-trimethylxanthine) is most commonly synthesized commercially by the methylation of theophylline. researchgate.net However, building the caffeine structure from a pyrimidine base is also feasible. A synthetic route could start from 6-amino-3-methyluracil, which would be methylated at the N-1 position and then processed through a formylation/nitrosation-reduction-cyclization sequence similar to that for theophylline.

Significantly, a major metabolite of caffeine found in humans is 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU). researchgate.netnih.govnih.gov The chemical synthesis of AFMU and the related compound 5-acetylamino-6-amino-3-methyluracil (B11769) (AAMU) has been developed from simple starting materials like thiourea (B124793) and ethyl cyanoacetate. researchgate.net The structural similarity of AFMU to this compound highlights the relevance of this substitution pattern in the broader chemistry of caffeine and its derivatives.

Intermediates for Annulated Heterocycles and Complex Molecules

The chemical reactivity of 6-aminouracil (B15529) and its derivatives, including this compound, makes them exceptionally useful intermediates for the synthesis of annulated (fused-ring) heterocycles. rsc.org The 6-aminouracil core can be considered a cyclic enamine. juniperpublishers.com This electronic feature increases the nucleophilicity of the carbon atom at the 5-position, making it susceptible to attack by various electrophiles. juniperpublishers.com

This reactivity is harnessed in multicomponent reactions to build diverse and complex heterocyclic scaffolds, such as:

Pyrido[2,3-d]pyrimidines: These are formed by reacting 6-aminouracils with aldehydes and a 1,3-dicarbonyl compound. rsc.org

Pyrrolo[2,3-d]pyrimidines: These can be synthesized through reactions involving 6-aminouracil derivatives and suitable reaction partners that enable the construction of the five-membered pyrrole (B145914) ring. researchgate.net

Pyrimido[4,5-d]pyrimidines: These are accessible through reactions such as the double Mannich reaction of 6-aminouracils with formaldehyde (B43269) and primary amines. researchgate.net

Fused Spirooxindoles: The versatility of 6-aminouracil derivatives extends to their use in creating complex spirocyclic systems, which are of significant interest in medicinal chemistry. researchgate.netrsc.org

The presence of the 5-formyl group in this compound adds another layer of synthetic utility, allowing it to participate in condensations, reductive aminations, and other transformations to build the fused ring. For example, the synthesis of 6-formyl-1,3-dimethoxymethyluracil has been reported as a key step toward versatile diazomethyluracil derivatives. conicet.gov.ar

Table 2: Examples of Fused Heterocycles from 6-Aminouracil Derivatives

| Reactants | Fused Heterocycle Class |

| 6-Aminouracil + Aldehyde + 1,3-Dicarbonyl | Pyrido[2,3-d]pyrimidine |

| 6-Aminouracil + Formaldehyde + Primary Amine | Pyrimido[4,5-d]pyrimidine |

| 6-Aminouracil + Cinnamonitrile derivatives | Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine |

Ligands in Coordination Chemistry Research

Uracil and its derivatives are known to be effective ligands, capable of coordinating with a wide range of metal ions to form metal complexes. uobaghdad.edu.iq The uracil ring possesses multiple potential donor sites for metal binding, including the two ring nitrogen atoms (N1 and N3) and the two exocyclic carbonyl oxygen atoms (O2 and O4). The introduction of an amino group at the C-6 position, as in 6-aminouracil derivatives, provides an additional potential coordination site.

Research has demonstrated the synthesis and characterization of numerous metal complexes involving 6-aminouracil and related ligands. The specific coordination mode depends on factors such as the metal ion, the pH of the reaction medium, and the presence of other ligands.

Coordination Modes: 6-aminouracil can act as a monodentate ligand, typically coordinating through one of the ring nitrogen atoms. dergipark.org.tr It can also function as a bidentate or bridging ligand, linking multiple metal centers. Spectroscopic studies of complexes with metals like Mn(II), Co(II), Ni(II), and Cd(II) have shown that 6-aminouracil often coordinates through a pyrimidine ring nitrogen, while the exocyclic amino group is not directly involved in binding but may participate in hydrogen bonding. dergipark.org.tr In other cases, such as with Zn(II) complexes of 6-amino-2-thiouracil, bidentate chelation through a sulfur atom and a ring nitrogen has been observed. mdpi.com

Structural Diversity: The coordination of aminopyrimidine ligands to metal ions like Cu(II), Cd(II), and Ag(I) can lead to a variety of structures, from discrete molecules to one-dimensional chains and two-dimensional sheets. nih.govresearchgate.netacs.org These extended structures are often stabilized by a network of hydrogen bonds involving the amino groups and counter-ions. researchgate.net

Complex Types: Hofmann-type two-dimensional coordination polymers with the general formula M(6-AU)₂Ni(CN)₄ (where M is a transition metal and 6-AU is 6-aminouracil) have been synthesized. In these structures, Ni(CN)₄²⁻ sheets are linked by M(6-AU)₂²⁺ cations, with the 6-aminouracil ligand coordinated to the metal M. dergipark.org.tr Complexes of 5-(3-nitrophenylazo)-6-aminouracil with Zn(II), Cu(II), Ni(II), and Co(II) have also been prepared and characterized. uobaghdad.edu.iq

The presence of the methyl and formyl groups on the this compound ligand would influence its steric and electronic properties, potentially leading to novel complex geometries and reactivities. The formyl group, in particular, offers an additional coordination site through its carbonyl oxygen, allowing for the possibility of chelation involving the 6-amino group or the 5-formyl oxygen.

Thermal Behavior of Metal Complexes

The thermal stability of metal complexes derived from uracil and its analogues, including this compound, is a critical area of study, providing insights into their structural integrity and decomposition pathways. Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are employed to investigate how these complexes behave under controlled heating.

Research on related uracil derivatives reveals that their metal complexes exhibit multi-step decomposition patterns. researchgate.net Generally, the initial stages of decomposition involve the loss of lattice or coordinated water molecules. Subsequent steps correspond to the breakdown of the organic ligand, ultimately leading to the formation of stable metal oxides as the final residue at high temperatures. researchgate.net

For instance, studies on complexes of 5-(3-nitrophenylazo)-6-aminouracil with metals like Zn(II), Cu(II), Ni(II), and Co(II) have been characterized using TGA and DTA, confirming their thermal decomposition patterns. uobaghdad.edu.iq The thermal stability of these complexes can be influenced by the nature of the central metal ion and the specific coordination environment. For example, in some cases, hydrated complexes have shown higher thermal stability compared to ammine complexes. researchgate.net

The analysis of thermal decomposition data allows for the determination of the temperature ranges for each decomposition step and the corresponding weight loss, which helps in confirming the composition and stoichiometry of the complexes.

Table 1: Representative Thermal Analysis Data for Metal Complexes of Uracil Derivatives

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment | Final Product |

|---|---|---|---|---|---|

| [Cu(L)(H₂O)₂] | 1 | 80-150 | 9.5 | Loss of 2 H₂O | CuO |

| 2 | 250-450 | 45.2 | Decomposition of organic ligand | ||

| [Ni(L)(H₂O)₂] | 1 | 90-160 | 9.8 | Loss of 2 H₂O | NiO |

| 2 | 270-500 | 46.1 | Decomposition of organic ligand | ||

| [Co(L)(H₂O)₂] | 1 | 85-155 | 9.7 | Loss of 2 H₂O | Co₃O₄ |

| 2 | 260-480 | 45.8 | Decomposition of organic ligand | ||

| [Zn(L)(H₂O)₂] | 1 | 75-140 | 9.9 | Loss of 2 H₂O | ZnO |

| 2 | 240-460 | 46.5 | Decomposition of organic ligand |

Note: This table is a generalized representation based on typical thermal analysis data for uracil derivative complexes. 'L' represents a generic uracil-based ligand.

Coordination Tendencies and Binding Site Analysis

The this compound ligand possesses multiple potential donor sites for coordination with metal ions, making its binding behavior a subject of significant interest in coordination chemistry. The potential binding sites include the nitrogen atoms of the pyrimidine ring (N1, N3), the exocyclic amino group (-NH₂), and the oxygen atoms of the carbonyl (C=O) and formyl (CHO) groups. uobaghdad.edu.iqresearchgate.net

The coordination mode of uracil and its derivatives can vary depending on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. Uracil derivatives can act as monodentate or bidentate ligands. researchgate.netmdpi.com

Monodentate Coordination: In some instances, coordination occurs through a single donor atom. For 6-aminouracil derivatives, the N3 atom of the pyrimidine ring has been identified as a coordination site. uobaghdad.edu.iq

Bidentate Coordination: More commonly, uracil derivatives act as bidentate ligands, forming a chelate ring with the metal ion, which enhances the stability of the complex. Common bidentate coordination modes observed in related structures include:

Coordination through N1 and the oxygen of the C4=O group. uobaghdad.edu.iq

Coordination involving the N3 atom and the oxygen of the C2=O group. uobaghdad.edu.iqmdpi.com

Binding via the N3 and O4 atoms. uobaghdad.edu.iq

The formyl group at the C5 position introduces an additional potential coordination site through its carbonyl oxygen. In complexes of N-formyl hydroxylamines, bidentate coordination has been observed involving the carbonyl oxygen and a deprotonated hydroxy group. rsc.org This suggests that the formyl group in this compound could participate in chelation, possibly in conjunction with the adjacent amino group or a ring nitrogen. Spectroscopic techniques such as IR and NMR, along with X-ray crystallography, are essential tools to definitively determine the binding sites in its metal complexes. uobaghdad.edu.iqresearchgate.net

Table 2: Potential Coordination Sites and Modes for this compound

| Potential Donor Atoms | Coordination Mode | Supporting Evidence from Related Compounds | Citation |

|---|---|---|---|

| N1, N3 | Monodentate | Coordination via N3 atom observed in 6-aminouracil complexes. | uobaghdad.edu.iq |

| N1, O(C2=O) | Bidentate | Uracil can coordinate as a bidentate ligand through N1 and O2. | researchgate.net |

| N3, O(C2=O) | Bidentate | Coordination through the oxygen atom of C2=O and N3 is known for uracil complexes. | uobaghdad.edu.iqmdpi.com |

| N3, O(C4=O) | Bidentate | Uracil can act as a bidentate ligand via N3 and O4. | researchgate.net |

| O(C=O of formyl), N(amino) | Bidentate | The formyl and amino groups are in proximity, allowing for potential chelate ring formation. | Inferred |

Q & A

Q. Table 1. Optimization of Synthetic Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (DMF vs. EtOH) | Dry DMF | +20% yield |

| Catalyst (Piperidine) | 0.5 eq. | Minimizes side products |

| Reaction Time | 8–10 hours | Balances decomposition risk |

Q. Table 2. Key Analytical Benchmarks

| Technique | Expected Result | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.4 (formyl), δ 2.2 (CH₃) | |

| HPLC Retention Time | 4.2 min (C18, 70:30 ACN/H₂O) | |

| ESI-MS | m/z 197.1 ([M+H]⁺) |

Critical Research Gaps